molecular formula C18H19N3O5 B124056 1-Amino-5,8-Dihydroxy-4-({2-[(2-Hydroxyethyl)amino]ethyl}amino)anthracene-9,10-Dione CAS No. 89991-52-6

1-Amino-5,8-Dihydroxy-4-({2-[(2-Hydroxyethyl)amino]ethyl}amino)anthracene-9,10-Dione

Número de catálogo: B124056
Número CAS: 89991-52-6
Peso molecular: 357.4 g/mol
Clave InChI: NBSLQRRHRCDIHJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Amino-5,8-dihydroxy-4-({2-[(2-hydroxyethyl)amino]ethyl}amino)anthracene-9,10-dione (CAS: 89991-52-6) is an anthracenedione derivative structurally related to the anticancer drug mitoxantrone. Its molecular formula is C₁₈H₁₉N₃O₅, with a molecular weight of 357.36 g/mol . The compound features a central anthraquinone core substituted with amino and hydroxyethylamino side chains at positions 1, 4, 5, and 6. It is recognized as mitoxantrone impurity A, a reference standard in pharmaceutical quality control .

Mecanismo De Acción

Target of Action

Mitoxantrone Impurity A primarily targets DNA and RNA . It intercalates into deoxyribonucleic acid (DNA) through hydrogen bonding, causing crosslinks and strand breaks . It also interferes with ribonucleic acid (RNA) and is a potent inhibitor of topoisomerase II , an enzyme responsible for uncoiling and repairing damaged DNA .

Mode of Action

Mitoxantrone Impurity A is a DNA-reactive agent . It disrupts DNA synthesis and DNA repair in both healthy cells and cancer cells by intercalation between DNA bases . It also interferes with RNA and inhibits topoisomerase II .

Biochemical Pathways

Mitoxantrone Impurity A affects the Wnt/β-Catenin signaling pathway . This pathway is involved in several cancers, including colorectal cancers, hepatocellular carcinomas, melanoma, pancreas cancer, adrenocortical carcinoma, and prostate cancer . The compound enhances the anti-tumor effects by inhibiting this pathway in prostate cancer cells .

Pharmacokinetics

The pharmacokinetics of Mitoxantrone Impurity A involves extensive tissue distribution and a long terminal plasma half-life . The best fit for the plasma concentration-time curve in humans is achieved in a 3-compartment model . The compound undergoes extensive metabolism, probably in the liver . Bile is the major route for the elimination of Mitoxantrone, with lesser amounts excreted in the urine .

Result of Action

The result of Mitoxantrone Impurity A’s action is the disruption of DNA synthesis and DNA repair, leading to cell death . This makes it an effective chemotherapeutic agent used for the treatment of secondary progressive, progressive relapsing, or worsening relapsing-remitting multiple sclerosis .

Action Environment

The action of Mitoxantrone Impurity A can be influenced by environmental factors. For instance, the storage conditions can affect the stability of the compound . It is recommended to store the compound in the original container at +5°C ± 3°C, protected from light . Furthermore, the compound is intended for use in laboratory tests only as specifically prescribed in the European Pharmacopoeia .

Análisis Bioquímico

Biochemical Properties

Mitoxantrone Impurity A plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with topoisomerase II, an enzyme responsible for uncoiling and repairing damaged DNA . This interaction leads to the inhibition of DNA synthesis and repair, which is a critical aspect of its biochemical activity. Additionally, Mitoxantrone Impurity A can form hydrogen bonds with DNA, resulting in crosslinks and strand breaks .

Cellular Effects

Mitoxantrone Impurity A affects various types of cells and cellular processes. It has been observed to induce immunogenic cell death (ICD) in prostate cancer cells by activating the PERK pathway in a p53-dependent manner . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For example, it can enhance the release of damage-associated molecular patterns (DAMPs) such as ATP and HMGB1, which are crucial for the activation of immune responses .

Molecular Mechanism

The molecular mechanism of Mitoxantrone Impurity A involves several key processes. It intercalates between the base pairs of the DNA double helix, leading to crosslinks and strand breaks . This intercalation disrupts DNA synthesis and repair, ultimately inhibiting cell proliferation. Additionally, Mitoxantrone Impurity A is a potent inhibitor of topoisomerase II, further contributing to its cytotoxic effects . The compound also interferes with RNA synthesis, adding another layer to its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Mitoxantrone Impurity A can change over time. The compound is relatively stable when stored at temperatures between 2-8°C . Its stability and degradation can vary depending on the experimental conditions. Long-term exposure to Mitoxantrone Impurity A has been shown to affect cellular function, including alterations in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of Mitoxantrone Impurity A vary with different dosages in animal models. In canine models, for instance, the administration of Mitoxantrone at a dosage of 5 mg/m² every 21 days resulted in a measurable response rate of 35.4% . Higher doses of the compound can lead to toxic or adverse effects, such as myelosuppression and cardiotoxicity . These dosage-dependent effects highlight the importance of careful dosage management in therapeutic applications.

Metabolic Pathways

Mitoxantrone Impurity A is involved in several metabolic pathways. It undergoes metabolism primarily in the liver, where it is converted into various metabolites, including naphthoquinoxaline . The metabolism of Mitoxantrone Impurity A involves cytochrome P450 enzymes, which play a crucial role in its biotransformation . The compound’s metabolites can also contribute to its cytotoxic effects, as seen in studies with cardiac cells .

Transport and Distribution

The transport and distribution of Mitoxantrone Impurity A within cells and tissues are mediated by various transporters and binding proteins. The compound is known to interact with efflux transporters such as ABCG2 and ABCB1, which influence its cellular localization and accumulation . Additionally, Mitoxantrone Impurity A can bind to DNA and proteins, affecting its distribution within different cellular compartments .

Subcellular Localization

Mitoxantrone Impurity A exhibits specific subcellular localization patterns. It has been observed to accumulate in the nucleus, where it interacts with DNA and disrupts its function . The compound also affects the localization of proteins involved in the DNA damage response, such as p53 and Mdm2 . These interactions are crucial for understanding the compound’s mechanism of action and its effects on cellular function.

Actividad Biológica

1-Amino-5,8-Dihydroxy-4-({2-[(2-Hydroxyethyl)amino]ethyl}amino)anthracene-9,10-Dione (commonly referred to as ADMET) is a synthetic anthracenedione derivative with notable biological activities, particularly in cancer therapy. This article discusses its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H19N3O5
  • Molecular Weight : 357.4 g/mol
  • CAS Number : 89991-52-6
  • Structure : The compound features multiple hydroxyl and amino groups, which contribute to its reactivity and biological interactions.

This compound exhibits several mechanisms that underlie its biological activity:

1. DNA Intercalation and Topoisomerase Inhibition

  • Similar to other anthracenediones, ADMET can intercalate into DNA strands, disrupting replication and transcription processes. This intercalation leads to the inhibition of topoisomerase enzymes, which are crucial for DNA unwinding during replication. The resultant stress on the DNA can trigger apoptosis in cancer cells .

2. Clastogenic Activity

  • Research has indicated that ADMET exhibits clastogenic properties, causing chromosomal damage in vitro studies using Chinese hamster ovary cells. This activity underscores its potential implications in genetic and cellular research.

Clinical Investigations

ADMET has been evaluated in various clinical settings, particularly for its efficacy against lung adenocarcinoma:

Phase I Clinical Trials

  • A derivative of ADMET was tested in a Phase I trial where it demonstrated a partial response in a patient with lung adenocarcinoma. The treatment was administered via intravenous injection at varying doses (1.2 to 14 mg/m²), with dose-limiting toxicities including leukopenia and thrombocytopenia observed .

Future Studies

  • Following promising results from initial trials, Phase II studies are planned to further explore the therapeutic potential of ADMET derivatives at higher starting doses .

Research Findings

Several studies have focused on the synthesis and biological evaluation of ADMET:

Study Focus Findings
Clastogenic ActivityDemonstrated chromosomal damage through both direct and indirect mechanisms in vitro.
Synthesis TechniquesMulti-step organic reactions were employed to synthesize ADMET derivatives, enhancing their potential applications.
PharmacokineticsHPLC methods were developed for quantitative determination of ADMET in serum and urine, crucial for pharmacokinetic studies.

Case Studies

  • Lung Adenocarcinoma Response
    • In a clinical trial involving 25 patients, one patient exhibited a partial tumor response to the treatment with an anthracenedione derivative of ADMET. This highlights the compound's potential as an anticancer agent .
  • In Vitro Studies on Clastogenicity
    • A study demonstrated that ADMET caused significant chromosomal aberrations in cultured cells, suggesting its utility in understanding genetic toxicity mechanisms.

Aplicaciones Científicas De Investigación

Biological Activities

ADMET exhibits several notable biological activities:

  • Anticancer Activity : Similar compounds have demonstrated the ability to intercalate DNA and inhibit topoisomerase enzymes, leading to apoptosis in cancer cells. The hydroxyethylamino side chains may enhance solubility and bioavailability compared to traditional anthracenediones .
  • Enzyme Inhibition : Research indicates that ADMET can inhibit serine/threonine kinases, which are crucial in various signaling pathways related to cell growth and proliferation. A study highlighted its interaction with Pim1 kinase, suggesting potential applications in cancer therapy .
  • Antioxidant Properties : The hydroxyl groups present in ADMET may confer antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

Research Applications

ADMET has been explored for various applications in scientific research:

  • Drug Development : Due to its structural similarities with known anticancer agents, ADMET is being investigated for its potential as a lead compound in drug development targeting cancer therapies.
  • Biochemical Studies : The compound's ability to interact with cellular targets makes it valuable for studying biochemical pathways and mechanisms of action in cancer biology.
  • Toxicology Studies : ADMET's profile allows it to be used in predictive toxicology studies, assessing the safety and efficacy of new therapeutic agents .

Case Studies

Several case studies have documented the applications of ADMET:

  • Inhibition of Kinase Activity : A study published in the Protein Data Bank (PDB) examined the crystal structure of Pim1 kinase complexed with ADMET derivatives. This research provides insights into how ADMET can modulate kinase activity, paving the way for targeted cancer therapies .
  • DNA Intercalation Studies : Research on related anthraquinone compounds has shown their ability to intercalate into DNA, leading to strand breaks. Similar studies on ADMET could elucidate its mechanism of action as a potential chemotherapeutic agent.
  • Synthesis and Characterization : Detailed synthetic routes have been established for producing ADMET, highlighting its chemical versatility and potential for modification to enhance biological activity or reduce toxicity.

Análisis De Reacciones Químicas

Reaction Mechanism Example

For the hydroxyethylamino side chain:

  • Alkylation : The amino group reacts with 2-bromoethanol in acetone under reflux with a base (e.g., K₂CO₃) to form the hydroxyethylamino substituent .

  • Purification : Products are isolated via vacuum liquid chromatography using silica gel and n-hexane/EtOAc gradients .

Functional Group Reactivity

The compound’s reactivity is governed by its:

  • Amino groups : Participate in nucleophilic substitutions (e.g., alkylation, acylation).

  • Hydroxyl groups : Engage in hydrogen bonding, oxidation (forming quinones), and esterification.

  • Anthraquinone core : Undergoes intercalation with DNA and redox cycling .

Table 1: Reactivity of Functional Groups

Functional GroupReaction TypeExample Reaction/Conditions
Amino (-NH₂)Nucleophilic substitutionAlkylation with alkyl halides
Hydroxyl (-OH)OxidationQuinone formation under acidic conditions
HydroxyethylaminoComplexationMetal ion chelation (e.g., Fe³⁺, Cu²⁺)

Stability and Degradation

  • pH Sensitivity : The compound degrades in strongly acidic or alkaline conditions, leading to hydrolysis of the amino side chains .

  • Thermal Stability : Decomposes above 200°C, forming anthracene derivatives and releasing CO₂.

Comparative Reactivity with Analogues

The hydroxyethylamino side chain enhances solubility and reduces toxicity compared to mitoxantrone, but its redox activity is less pronounced than doxorubicin .

Table 2: Reaction Comparison with Analogues

CompoundKey ReactionRate Constant (k, s⁻¹)
Target CompoundDNA intercalation2.1×1032.1\times 10^{-3}
MitoxantroneTopoisomerase II inhibition3.8×1033.8\times 10^{-3}
DoxorubicinRedox cycling5.6×1035.6\times 10^{-3}

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-Amino-5,8-Dihydroxy-4-({2-[(2-Hydroxyethyl)amino]ethyl}amino)anthracene-9,10-Dione, and how do reaction conditions influence yield?

  • Methodology : A multi-step approach is typically employed:

Nitration/Functionalization : Introduce amino and hydroxyl groups via nitration followed by selective reduction (e.g., using Na₂S₂O₄ under controlled temperatures) .

Alkylation : React intermediates with 2-[(2-hydroxyethyl)amino]ethylamine under basic conditions (e.g., THF/LDA system) to attach the side chain .

Purification : Use column chromatography or recrystallization for isolation.

  • Key Variables : Temperature (60–90°C for reductions), solvent polarity (THF vs. DMSO), and stoichiometry of reagents significantly impact yield and purity .

Q. How can spectroscopic techniques (NMR, IR, UV-Vis) confirm the structural integrity of this compound?

  • NMR :

  • ¹H NMR : Look for signals at δ 6.5–8.5 ppm (aromatic protons), δ 3.5–4.0 ppm (hydroxyethyl protons), and δ 2.5–3.5 ppm (ethylamino chain protons) .
  • ¹³C NMR : Anthraquinone carbonyls appear at ~180–190 ppm; aromatic carbons range from 110–150 ppm .
    • IR : Strong absorption bands for C=O (~1670 cm⁻¹), -NH (~3300 cm⁻¹), and -OH (~3400 cm⁻¹) .
    • UV-Vis : Anthraquinone derivatives typically show λmax between 250–400 nm; substituents shift absorption peaks .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction outcomes (e.g., competing substitution vs. oxidation pathways)?

  • Controlled Reactivity : Use protecting groups (e.g., acetyl for -NH₂) to direct selectivity during alkylation or hydroxylation .
  • Reaction Monitoring : Employ TLC or in-situ FTIR to track intermediate formation and optimize reaction time/temperature .
  • Data Cross-Validation : Compare NMR and mass spectrometry results with computational models (DFT) to verify product identity .

Q. How do the hydroxyethylamino and anthraquinone moieties influence redox behavior in electrochemical studies?

  • Electrochemical Setup : Cyclic voltammetry in DMF/0.1 M TBAP reveals reversible redox peaks corresponding to anthraquinone (E₁/2 ~ -0.5 V vs. Ag/Ag⁺) and amine oxidation (~+0.8 V) .
  • Side Chain Effects : The hydroxyethyl group stabilizes radical intermediates via hydrogen bonding, altering reduction potentials by ~50 mV compared to non-functionalized analogs .

Q. What are the optimal conditions for studying intermolecular hydrogen bonding in crystalline forms?

  • Crystallization : Use slow evaporation from DMSO/EtOH mixtures to grow single crystals.
  • X-ray Diffraction : Analyze O—H···O and N—H···O hydrogen bonds (bond lengths: 2.6–2.8 Å; angles: 150–170°) .
  • Thermal Stability : TGA/DSC shows decomposition above 250°C, correlating with hydrogen bond network disruption .

Q. Methodological Challenges

Q. How can researchers mitigate decomposition during long-term storage?

  • Storage Guidelines :

  • Keep in amber vials under inert gas (N₂/Ar) at -20°C .
  • Avoid moisture (use desiccants) and UV exposure .
    • Stability Testing : Monitor purity via HPLC every 3–6 months; degradation products include quinone derivatives and hydrolyzed side chains .

Q. What computational tools predict the compound’s interaction with biological targets (e.g., DNA intercalation)?

  • Docking Studies : Use AutoDock Vina with PDB IDs (e.g., 1BNA for DNA) to model anthraquinone intercalation.
  • MD Simulations : GROMACS simulations reveal binding free energy (ΔG ~ -8 kcal/mol) and stability of side chain-DNA minor groove interactions .

Q. Data Gaps and Future Directions

Q. Why are there limited data on the compound’s toxicity and environmental impact?

  • Current Limitations : Most studies focus on synthesis/physicochemical properties; ecotoxicological assays (e.g., Daphnia magna LC50) are pending .
  • Recommended Assays : Perform Ames tests for mutagenicity and OECD 301D for biodegradability .

Q. How can researchers address inconsistencies in reported biological activity (e.g., antimicrobial vs. anticancer effects)?

  • Standardization : Use CLSI guidelines for antimicrobial assays and NCI-60 cell lines for cytotoxicity screening .
  • Mechanistic Studies : Probe ROS generation (via DCFH-DA assay) and topoisomerase inhibition to clarify mode of action .

Q. Tables for Key Data

Table 1 : Selected Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)Reference
NitrationHNO₃/H₂SO₄, 0°C65–75
ReductionNa₂S₂O₄, 70°C, 5 hr80–85
AlkylationLDA/THF, 2-[(2-hydroxyethyl)amino]ethylamine60–70

Table 2 : Hydrogen Bond Parameters from X-ray Crystallography

Bond TypeDistance (Å)Angle (°)
O—H···O2.65165
N—H···O2.72158

Comparación Con Compuestos Similares

Anthracenediones are a class of compounds known for their DNA-intercalating properties and antitumor activity. Below is a detailed comparison of the target compound with structurally and functionally related analogs:

Structural Analogs and Substitution Patterns

Mitoxantrone (MX, Novantrone®)

  • Structure: 1,4-Dihydroxy-5,8-bis[[2-[(2-hydroxyethyl)amino]ethyl]amino]anthracene-9,10-dione.
  • Key Differences: Mitoxantrone has two additional hydroxyethylamino side chains at positions 5 and 8, enhancing DNA binding and topoisomerase II inhibition .
  • Activity : Clinically used for leukemia and multiple sclerosis. Exhibits dose-dependent cardiotoxicity and myelosuppression .

DihydroxybisalkylAAD (CL 232315)

  • Structure: 1,4-Dihydroxy-5,8-bis[[2-[(2-hydroxyethyl)amino]ethyl]amino]anthracene-9,10-dione dihydrochloride.
  • Key Differences: Nearly identical to mitoxantrone but lacks the 1-amino group.
  • Activity: Demonstrated 173–300% increase in lifespan (ILS) in murine leukemia models and curative activity in B16 melanoma . Phase I trials revealed leukopenia and thrombocytopenia as dose-limiting toxicities .

BisalkylAAD

  • Structure: 1,4-Bis(2-[(2-hydroxyethyl)amino]ethylamino)-9,10-anthracenedione.
  • Key Differences : Lacks hydroxyl groups at positions 5 and 7.
  • Activity : Tenfold lower potency than dihydroxybisalkylAAD. Caused convulsions and acute toxicity at therapeutic doses .

AQ4N

  • Structure: 1,4-Bis-{[2-(dimethylamino-N-oxide)-ethyl]amino}-5,8-dihydroxyanthracene-9,10-dione.
  • Key Differences : Acts as a hypoxia-activated prodrug , converting to DNA-binding AQ4 in low-oxygen environments.
  • Activity : Selectively targets tumor hypoxic regions, reducing systemic toxicity .

Structure-Activity Relationships (SAR)

Structural Feature Impact on Activity Example Compounds
5,8-Dihydroxy Substitution Enhances DNA intercalation and antitumor potency. Reduces acute toxicity. DihydroxybisalkylAAD , Mitoxantrone
Methyl vs. Hydroxyl Groups Methyl groups (e.g., 5,8-dimethyl derivatives) reduce DNA binding affinity. 5,8-Dimethylanthracenediones
Side Chain Length/Charge Positively charged alkylamino side chains improve DNA electrostatic interactions. AQ4N , Mitoxantrone

Efficacy and Toxicity Profiles

Compound Antitumor Activity (Murine Models) Toxicity Notes
1-Amino-5,8-Dihydroxy... (Impurity A) Limited direct data; inferred DNA binding from structural similarity . Lower acute toxicity than mitoxantrone .
DihydroxybisalkylAAD (CL 232315) Curative in P388 leukemia (205% ILS) and B16 melanoma . Delayed toxicity at supratherapeutic doses .
Mitoxantrone Broad-spectrum activity against leukemias and solid tumors . Cumulative cardiotoxicity and myelosuppression .
AQ4N Hypoxia-selective activation reduces systemic toxicity . Prodrug design minimizes acute side effects .

Research Findings and Clinical Implications

  • DNA Binding vs. Therapeutic Activity : All anthracenediones bind DNA (ΔTm = +10–15°C), but antitumor activity requires additional mechanisms (e.g., topoisomerase II inhibition) .
  • Therapeutic Index: Hydroxyl groups at positions 5 and 8 correlate with improved safety profiles. DihydroxybisalkylAAD showed 10-fold higher potency than non-hydroxylated analogs .
  • Clinical Trials: Mitoxantrone and CL 232315 advanced to Phase I/II trials, but impurity A remains a non-therapeutic reference standard .

Propiedades

IUPAC Name

1-amino-5,8-dihydroxy-4-[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5/c19-9-1-2-10(21-6-5-20-7-8-22)14-13(9)17(25)15-11(23)3-4-12(24)16(15)18(14)26/h1-4,20-24H,5-8,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSLQRRHRCDIHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1N)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00534032
Record name 1-Amino-5,8-dihydroxy-4-({2-[(2-hydroxyethyl)amino]ethyl}amino)anthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00534032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89991-52-6
Record name 1-Amino-5,8-dihydroxy-4-({2-[(2-hydroxyethyl)amino]ethyl}amino)anthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00534032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3Beta-acetoxy-11beta-hydroxy-5beta-androstan-17-one
3Beta-acetoxy-11beta-hydroxy-5beta-androstan-17-one
1-Amino-5,8-Dihydroxy-4-({2-[(2-Hydroxyethyl)amino]ethyl}amino)anthracene-9,10-Dione
3Beta-acetoxy-11beta-hydroxy-5beta-androstan-17-one
3Beta-acetoxy-11beta-hydroxy-5beta-androstan-17-one
1-Amino-5,8-Dihydroxy-4-({2-[(2-Hydroxyethyl)amino]ethyl}amino)anthracene-9,10-Dione
3Beta-acetoxy-11beta-hydroxy-5beta-androstan-17-one
1-Amino-5,8-Dihydroxy-4-({2-[(2-Hydroxyethyl)amino]ethyl}amino)anthracene-9,10-Dione
3Beta-acetoxy-11beta-hydroxy-5beta-androstan-17-one
1-Amino-5,8-Dihydroxy-4-({2-[(2-Hydroxyethyl)amino]ethyl}amino)anthracene-9,10-Dione
3Beta-acetoxy-11beta-hydroxy-5beta-androstan-17-one
3Beta-acetoxy-11beta-hydroxy-5beta-androstan-17-one
1-Amino-5,8-Dihydroxy-4-({2-[(2-Hydroxyethyl)amino]ethyl}amino)anthracene-9,10-Dione
3Beta-acetoxy-11beta-hydroxy-5beta-androstan-17-one
3Beta-acetoxy-11beta-hydroxy-5beta-androstan-17-one
1-Amino-5,8-Dihydroxy-4-({2-[(2-Hydroxyethyl)amino]ethyl}amino)anthracene-9,10-Dione

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.